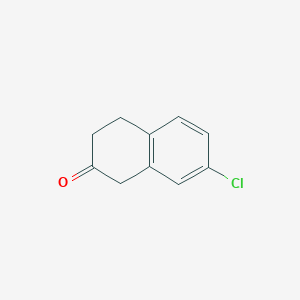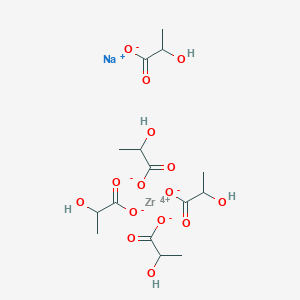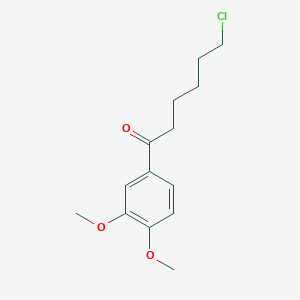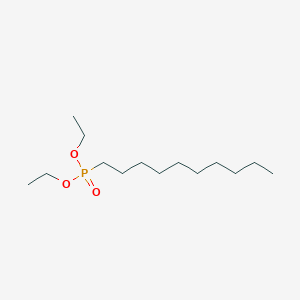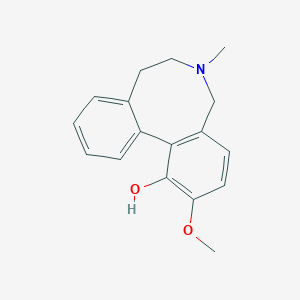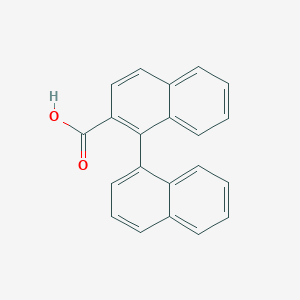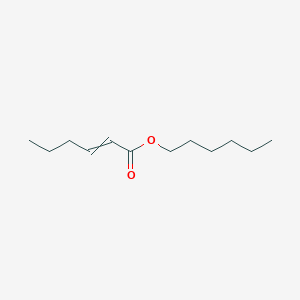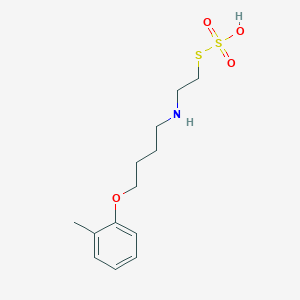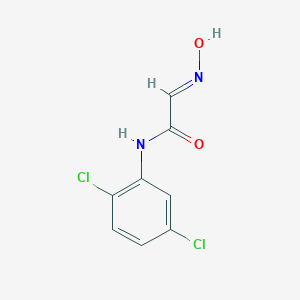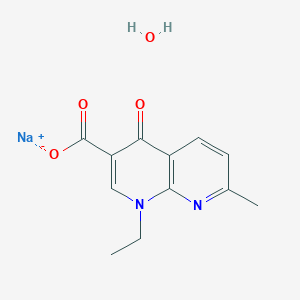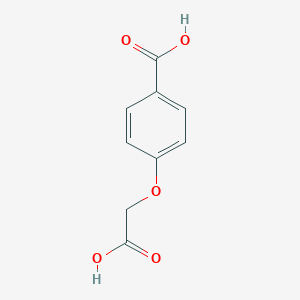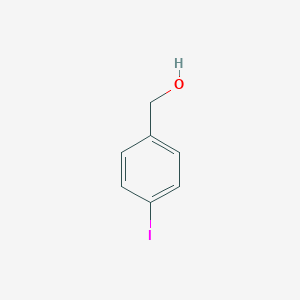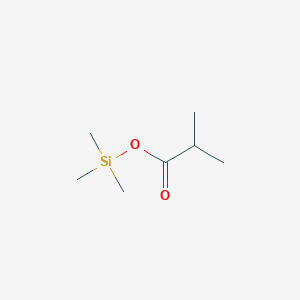
Trimethylsilyl isobutyrate
Übersicht
Beschreibung
Trimethylsilyl isobutyrate is an organosilicon compound with the molecular formula C7H16O2Si. It is a colorless, transparent liquid with low viscosity and low surface tension. This compound is known for its heat resistance, chemical resistance, electrical insulation, and excellent waterproof and moisture resistance properties .
Vorbereitungsmethoden
Trimethylsilyl isobutyrate is typically synthesized by reacting isobutyric acid with trimethylchlorosilane. The reaction is catalyzed by an acid catalyst and carried out at a suitable temperature. The specific steps involve adding isobutyric acid to trimethylchlorosilane, allowing the reaction to proceed, and then purifying the product by distillation .
Analyse Chemischer Reaktionen
Trimethylsilyl isobutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common reagents used in these reactions include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl isobutyrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups.
Biology: It is used in the derivatization of biological samples for analysis by gas chromatography or mass spectrometry.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used as a lubricant, anti-sticking agent, and falling film agent.
Wirkmechanismus
The mechanism of action of trimethylsilyl isobutyrate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for functional groups during chemical synthesis, preventing unwanted reactions. It can also enhance the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl isobutyrate can be compared with other similar compounds, such as:
Trimethylsilyl chloride:
Bis(trimethylsilyl)acetamide: Used as a derivatizing agent in analytical chemistry.
Tris(trimethylsilyl)silane: Used as a radical-based reducing agent in organic synthesis
This compound is unique due to its specific combination of properties, including its low viscosity, low surface tension, and excellent resistance to heat, chemicals, and moisture .
Eigenschaften
IUPAC Name |
trimethylsilyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-6(2)7(8)9-10(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTVTNNAFDOJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338991 | |
| Record name | Trimethylsilylisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16883-61-7 | |
| Record name | Trimethylsilylisobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
